molecular formula C11H19F3N2O2 B6336198 6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester CAS No. 1273564-15-0

6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester

Cat. No. B6336198
CAS RN: 1273564-15-0
M. Wt: 268.28 g/mol
InChI Key: CWQGBNGEHCBHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H19F3N2O2 . It is related to other compounds such as 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester and tert-Butyl 1,4-diazepane-1-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered diazepane ring with a trifluoromethyl group at the 6-position and a carboxylic acid tert-butyl ester group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.276 Da . Other physical and chemical properties like melting point, boiling point, and density can be found on chemical databases .

Scientific Research Applications

Synthesis of Saturated Fused Heterocycles

One application involves the intramolecular Schmidt reaction of tert-butyl 3-(3-azidopropyl)-4-oxopiperidine-1-carboxylate, which leads to the formation of tert-butyl 5-oxo-2,3,4,5,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a][1,4]-diazepine-2-carboxylate. This compound is a key intermediate for synthesizing N-substituted diazepines with a fused pyrrole ring, highlighting its importance in the development of new pharmaceuticals (Moskalenko & Boev, 2014).

Practical Synthesis for Rho–Kinase Inhibitors

Another significant application is the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which serves as a key intermediate for the Rho–kinase inhibitor K-115. This synthesis is vital for mass production, demonstrating the compound's utility in therapeutic drug development (Gomi et al., 2012).

Development of tert-Butylating Agents

The development of new tert-butylating agents, such as 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu), for the tert-butylation of alcohols and carboxylic acids, is another application. These agents facilitate the synthesis of tert-butyl ethers and esters, which are pivotal in protecting group chemistry, further underscoring the versatile applications of such compounds in organic synthesis (Yamada et al., 2016).

Esterification of Carboxylic Acids

Moreover, the compound has been utilized in the esterification of carboxylic acids with diazoalkanes generated in situ by the oxidation of N-tert-butyldimethylsilylhydrazones. This method extends the range of diazoalkanes available for esterification, offering a safer, efficient alternative for synthesizing esters, which are fundamental in the development of various organic molecules (Furrow & Myers, 2004).

Fluorination of Carboxylic Esters

The use of tert-butyl esters in the synthesis of distally fluorinated ketones through cyclopropane ring cleavage reactions highlights another critical area of research. This approach enables the introduction of fluorinated groups into organic molecules, which is crucial for modifying the physical, chemical, and biological properties of potential drug candidates (Konik et al., 2017).

properties

IUPAC Name

tert-butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-6-8(7-16)11(12,13)14/h8,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQGBNGEHCBHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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